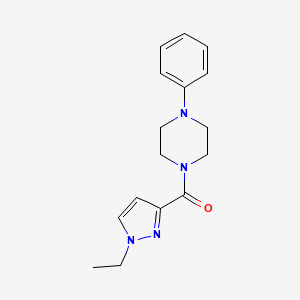
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPE belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is not fully understood. However, it has been proposed that 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone exerts its effects by modulating the activity of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has also been found to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has also been found to increase the levels of various neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects. Furthermore, 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has also been found to inhibit the proliferation of cancer cells, leading to its antitumor activity.
实验室实验的优点和局限性
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several advantages as a potential therapeutic agent. It exhibits potent pharmacological effects, making it a promising candidate for the treatment of various disorders. Furthermore, 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has been found to possess low toxicity, making it a safe candidate for further research. However, there are also some limitations associated with the use of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone in lab experiments. The exact mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is not fully understood, and further research is required to elucidate its pharmacological effects fully.
未来方向
There are several future directions for the research on 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone. One area of research could be the development of more potent and selective derivatives of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone with improved pharmacological properties. Another area of research could be the investigation of the potential use of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the antitumor activity of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone could also be further investigated for its potential use in cancer therapy.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a promising candidate for further research due to its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, anxiolytic, and antitumor effects make it a versatile compound with significant pharmacological potential. Further research is required to elucidate the exact mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone and to develop more potent and selective derivatives with improved pharmacological properties.
合成方法
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves the reaction of 4-(2-phenylcyclopropanecarbonyl)piperazine with 4-methoxyacetophenone in the presence of a suitable catalyst. The reaction proceeds via a series of steps involving protonation, nucleophilic attack, and elimination, resulting in the formation of 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone as the final product.
科学研究应用
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various disorders such as chronic pain, anxiety, and depression. Furthermore, 2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has also been found to possess potent antitumor activity, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-19-9-7-17(8-10-19)15-22(26)24-11-13-25(14-12-24)23(27)21-16-20(21)18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAHCFWJFIDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)
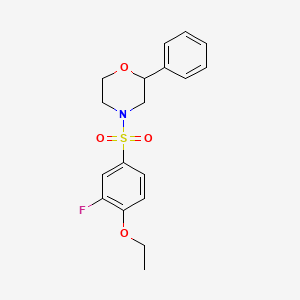

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)
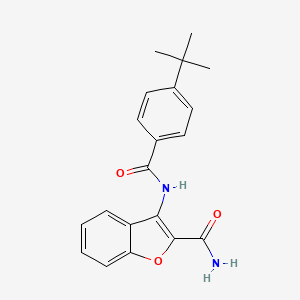
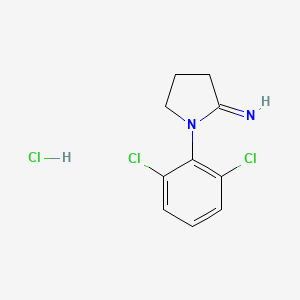
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
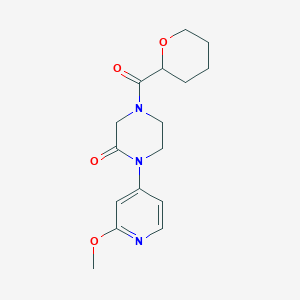
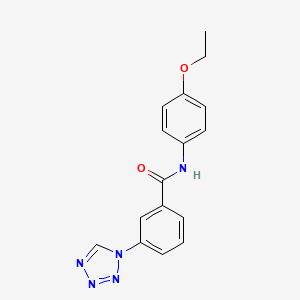
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)
